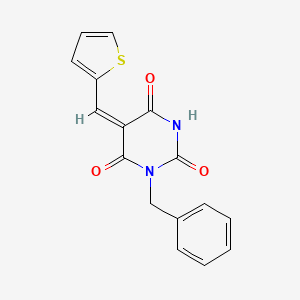![molecular formula C13H18ClNO2 B5090225 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride, also known as Safinamide, is a drug that has been used for the treatment of Parkinson's disease. This drug has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. The purpose of
Mechanism of Action
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of movement. By inhibiting MAO-B, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to reduce the levels of glutamate, a neurotransmitter that is involved in the development of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has several advantages for lab experiments. It has been found to be effective in reducing the symptoms of Parkinson's disease, which makes it a valuable tool for studying the disease. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to have a good safety profile, which makes it suitable for use in lab experiments.
However, there are also some limitations to the use of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride in lab experiments. For example, it may not be suitable for use in certain animal models of Parkinson's disease. In addition, the effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride. One possible direction is to investigate its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease. Another possible direction is to study the long-term effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride treatment in patients with Parkinson's disease. Finally, the development of new and improved MAO-B inhibitors may lead to the discovery of more effective treatments for Parkinson's disease.
Synthesis Methods
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride involves the reaction of 2-(2-aminoethyl)phenol with acrylonitrile in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine, which is further reacted with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid to form the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride hydrochloride.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been extensively studied for its potential therapeutic effects in Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and slow movement. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride has been found to improve the quality of life of patients with Parkinson's disease.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-8-14-10(2)13-9-15-11-6-4-5-7-12(11)16-13;/h3-7,10,13-14H,1,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBGRCPRFYXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)

![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)